
2-(Pent-2-EN-1-YL)cyclopentane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pent-2-en-1-yl)cyclopentane-1,3-dione is an organic compound with the molecular formula C10H14O2 It contains a cyclopentane ring substituted with a pent-2-en-1-yl group and two ketone groups at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-2-en-1-yl)cyclopentane-1,3-dione can be achieved through the hydrogenation of 2-cyclopentene-1,4-dione using zinc and acetic acid
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route mentioned above for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pent-2-en-1-yl)cyclopentane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the pent-2-en-1-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Pent-2-en-1-yl)cyclopentane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Pent-2-en-1-yl)cyclopentane-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s ketone groups can participate in nucleophilic addition reactions, while the pent-2-en-1-yl group can undergo electrophilic addition. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Cyclopentanedione: An isomer of 2-(Pent-2-en-1-yl)cyclopentane-1,3-dione with similar chemical properties.
2-Methylcyclopentane-1,3-dione: Another derivative of cyclopentane-1,3-dione with a methyl group instead of a pent-2-en-1-yl group.
Uniqueness
This compound is unique due to the presence of the pent-2-en-1-yl group, which imparts distinct chemical reactivity and potential applications compared to its similar compounds. This structural feature allows for a broader range of chemical transformations and biological interactions.
Eigenschaften
CAS-Nummer |
918883-30-4 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
2-pent-2-enylcyclopentane-1,3-dione |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-5-8-9(11)6-7-10(8)12/h3-4,8H,2,5-7H2,1H3 |
InChI-Schlüssel |
MCDVWMVLLDSWNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCC1C(=O)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole](/img/structure/B14174489.png)
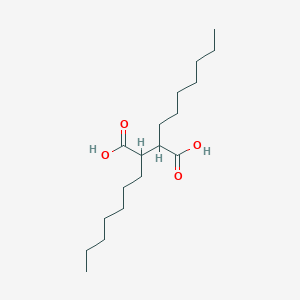
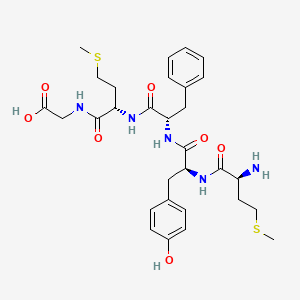
![pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene](/img/structure/B14174514.png)
phosphane}](/img/structure/B14174517.png)
![[2-(3-Phenylpropylidene)cyclopropyl]methanol](/img/structure/B14174530.png)
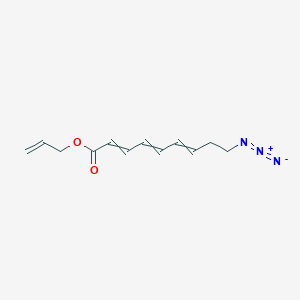

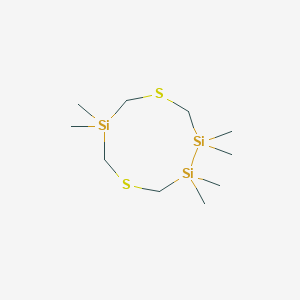
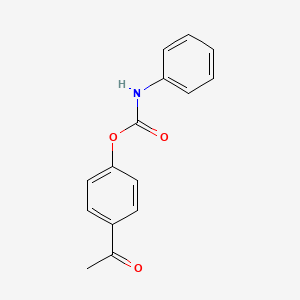
![Methyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-cyanoamino]acetate](/img/structure/B14174544.png)
![Benzenesulfonamide, 3-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14174557.png)
![Dipropyl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate](/img/structure/B14174559.png)
![N-[2-(4-Methoxyphenyl)ethyl]-3-methylbut-2-enamide](/img/structure/B14174567.png)
